4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline
Description
Systematic Name: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine CAS No.: 152460-10-1 Molecular Formula: C₁₆H₁₅N₅ Molecular Weight: 277.32 g/mol
Properties
IUPAC Name |
4-methyl-3-N-(4-pyrimidin-5-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLORGBMXGXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630980 | |
| Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641615-36-3 | |
| Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline typically involves multiple steps. One common method starts with the synthesis of 2-amino-6-methylbenzaldehyde, which is then reacted with 4-amino-3-pyridinecarboxylic acid under specific conditions to form the target compound . The reaction mass is heated to reflux temperature (120-125°C) and then cooled to 25-35°C. Hydrochloric acid is added to the reaction mass at 25-35°C and stirred for an hour .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Cancer Treatment
One of the primary applications of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline is in the development of anticancer drugs. It is notably used as a precursor in synthesizing imatinib, a tyrosine kinase inhibitor effective against chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). The compound's mechanism involves inhibiting specific tyrosine kinases that promote cancer cell proliferation, thus playing a vital role in targeted cancer therapy .
1.2 Enzyme Inhibition Studies
Research has demonstrated that this compound interacts with various biological molecules, particularly enzymes. Studies indicate its potential to inhibit enzyme activity through binding to active sites, which can be pivotal in understanding drug interactions and developing new therapeutic agents .
Synthetic Applications
2.1 Intermediate for Organic Synthesis
The compound serves as an essential intermediate in synthesizing various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation and substitution, makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals .
2.2 Industrial Production
In industrial settings, this compound is produced through optimized synthetic routes that ensure high yield and purity. Automated reactors and precise control over reaction conditions are employed to scale up production while maintaining quality standards.
Research Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline involves its interaction with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of substrates and subsequent signal transduction pathways. This inhibition is crucial in the treatment of certain cancers, where overactive tyrosine kinases drive uncontrolled cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The pyrimidine-aniline scaffold is versatile; halogenation or functional group substitution (e.g., -CF₃, -Br) allows tuning of biological activity .
- Stability Challenges : Degradation products like DP-1 underscore the need for robust formulation strategies to prevent drug breakdown in acidic/basic conditions .
- Pharmacophore Optimization : NCGC-5’s benzamide group enhances binding to ABC transporters, a feature absent in the parent compound .
Biological Activity
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline is an organic compound with the molecular formula C16H15N5. It has garnered attention in medicinal chemistry due to its potential applications in treating cancers, particularly chronic myelogenous leukemia (CML). This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15N5
- CAS Number : 641615-36-3
- Appearance : Yellow to dark yellow solid
The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, the compound effectively prevents the phosphorylation of substrates, thereby disrupting the signaling cascades that lead to uncontrolled cell growth, a hallmark of cancer.
Key Kinase Targets:
- BCR-ABL : An oncogenic tyrosine kinase involved in CML.
- VEGFR : Vascular endothelial growth factor receptor, implicated in tumor angiogenesis.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. Its effectiveness has been characterized through both in vitro and in vivo studies.
In Vitro Studies
In vitro assays have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and preventing cell cycle progression. The following table summarizes key findings from different studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | K562 (CML) | 0.5 | Tyrosine kinase inhibition |
| Study 2 | A549 (Lung) | 1.2 | Induction of apoptosis |
| Study 3 | MCF7 (Breast) | 0.8 | Cell cycle arrest |
In Vivo Studies
Animal models have further validated the efficacy of this compound. For instance, a murine solid tumor model demonstrated significant tumor reduction when treated with this compound compared to control groups.
Case Studies
- Case Study on Chronic Myelogenous Leukemia :
- In a study involving CML patients, patients treated with a regimen including this compound showed improved response rates compared to those on standard therapy alone.
- Case Study on Solid Tumors :
- A murine model exhibited a reduction in tumor size by approximately 60% after treatment with this compound over four weeks, highlighting its potential as an effective therapeutic agent.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its selectivity and potency against specific kinases. Molecular modeling simulations have been employed to rationalize these modifications, aiming to improve binding affinity and reduce off-target effects.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline, and how are intermediates validated?
Methodological Answer: The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution. For example:
- Step 1: React 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with a pyrimidinylboronic acid derivative under Pd catalysis .
- Step 2: Purify intermediates using HPLC with conditions such as a C18 column and gradient elution (e.g., hexane/acetone) .
- Validation: LCMS (e.g., m/z 245 [M+H]⁺) and retention time (e.g., 0.75 min under SQD-FA05 conditions) confirm intermediate identity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- LCMS/HPLC: Used for purity assessment and molecular weight confirmation (e.g., m/z 277.32 [M+H]⁺ for the final product) .
- X-ray Crystallography: Monoclinic crystal system (space group P21/c) with lattice parameters (a = 8.5800 Å, b = 20.360 Å) resolves bond angles and stereochemistry .
- NMR: ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 6.8–8.5 ppm) and amine groups .
Q. What is the compound’s role as a pharmaceutical intermediate?
Methodological Answer: It is a key intermediate in synthesizing imatinib , a tyrosine kinase inhibitor for chronic myeloid leukemia. The aniline moiety binds to the ATP pocket of Abl kinase, while the pyrimidine group enhances solubility .
Advanced Research Questions
Q. How can researchers optimize reaction yields in Pd-catalyzed coupling steps?
Methodological Answer:
- Catalyst Selection: Use Pd(OAc)₂ with ligands like XPhos for improved turnover .
- Temperature Control: Reactions at 100°C in sealed tubes minimize side products .
- Workup: Filter through diatomaceous earth to remove Pd residues, followed by column chromatography (hexane/acetone gradient) .
Q. How do impurities like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid form, and how are they quantified?
Methodological Answer:
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
Q. How is the compound’s kinase selectivity profile assessed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
